N-[2-(Piperidin-1-yl)ethyl]cyclobutanamine
Description
N-[2-(Piperidin-1-yl)ethyl]cyclobutanamine is a cycloalkylamine derivative featuring a cyclobutane ring linked via an ethylamine chain to a piperidine moiety. This structure combines the rigidity of the cyclobutane ring with the basicity of the piperidine group, which is a common pharmacophore in bioactive molecules targeting neurological and antimicrobial pathways.
Properties
Molecular Formula |
C11H22N2 |
|---|---|
Molecular Weight |
182.31 g/mol |
IUPAC Name |
N-(2-piperidin-1-ylethyl)cyclobutanamine |
InChI |
InChI=1S/C11H22N2/c1-2-8-13(9-3-1)10-7-12-11-5-4-6-11/h11-12H,1-10H2 |
InChI Key |
XKXMZPBDMMJBOF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCNC2CCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Piperidin-1-yl)ethyl]cyclobutanamine typically involves the reaction of piperidine with ethyl bromide to form N-(2-bromoethyl)piperidine. This intermediate is then reacted with cyclobutanamine under suitable conditions to yield the desired compound . The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(Piperidin-1-yl)ethyl]cyclobutanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-[2-(Piperidin-1-yl)ethyl]cyclobutanone, while reduction may produce N-[2-(Piperidin-1-yl)ethyl]cyclobutanol .
Scientific Research Applications
N-[2-(Piperidin-1-yl)ethyl]cyclobutanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of various chemical intermediates and pharmaceuticals
Mechanism of Action
The mechanism of action of N-[2-(Piperidin-1-yl)ethyl]cyclobutanamine involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .
Comparison with Similar Compounds
Structural Analogs
Structurally related compounds differ in core rings, substituents, or side chains, leading to variations in physicochemical properties and bioactivity.
Table 1: Structural Comparison of Piperidinyl Ethyl-Substituted Amines
| Compound | Core Structure | Substituent | Molecular Weight (g/mol) |
|---|---|---|---|
| N-[2-(Piperidin-1-yl)ethyl]cyclobutanamine | Cyclobutane | Piperidin-1-yl ethyl | ~223 (estimated) |
| 5a (Ev5) | Bicyclo[2.2.1]heptane | Piperidin-1-yl ethyl | ~330 (calculated) |
| N-[2-(4-Fluorophenyl)ethyl]cyclobutanamine (Ev7) | Cyclobutane | 4-Fluorophenyl ethyl | 223.28 |
| 6a (Ev4) | Thiopyrimidin-4(3H)-one | Piperidin-1-yl ethyl | ~280 (estimated) |
Key Observations :
Pharmacological Activity
NMDA Receptor Antagonists :
- Compound 5a (Ev5): Exhibits micromolar affinity for NMDA receptors (comparable to memantine) and neuroprotective effects in rodent models. Its bicycloheptane core likely enhances receptor binding through steric complementarity .
- Memantine : A clinical NMDA antagonist with a serum concentration of ~1 µM; serves as a benchmark for therapeutic efficacy and toxicity .
Antimicrobial Agents :
- Compounds 6a–f (Ev4): Piperidinyl ethyl-substituted thiopyrimidinones show broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). Activity correlates with the thiopyrimidinone core’s electron-deficient nature, facilitating microbial membrane disruption .
PLD Inhibitors :
Table 2: Pharmacological Profiles
Toxicity Profiles
In Vitro Toxicity (MDCK and N2a Cells) :
Structural Impact on Toxicity :
Biological Activity
N-[2-(Piperidin-1-yl)ethyl]cyclobutanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound features a cyclobutane ring, an ethyl chain, and a piperidine moiety. The unique structure facilitates interactions with various biological targets, making it a candidate for drug discovery.
The mechanism of action involves the compound's ability to interact with specific receptors or enzymes in biological systems. The piperidine ring can enhance binding affinity through hydrogen bonding and steric interactions, while the cyclobutane ring provides conformational rigidity that can influence the compound's pharmacodynamics.
1. Antimicrobial Activity
Research indicates that derivatives of piperidine, similar to this compound, exhibit antimicrobial properties. For instance, studies have shown that certain piperidine-based compounds can induce cell death in fungal pathogens such as Candida auris, with minimum inhibitory concentrations (MIC) ranging from 0.24 to 0.97 μg/mL .
2. Cytotoxicity and Apoptosis Induction
Piperidine derivatives have been linked to apoptotic mechanisms in cancer cells. In vitro studies demonstrated that these compounds can induce apoptosis and cell cycle arrest in various cancer cell lines, suggesting potential therapeutic applications in oncology .
3. Neurological Effects
The interaction of this compound with neurotransmitter receptors may indicate its utility in neuropharmacology. Compounds with similar structures have been studied for their effects on dopamine receptors, which are crucial for treating disorders such as schizophrenia and Parkinson's disease .
Case Study 1: Antifungal Activity
A study evaluated the antifungal efficacy of piperidine derivatives against C. auris. The results indicated that certain derivatives not only inhibited fungal growth but also disrupted the plasma membrane integrity, leading to cell death .
| Compound | MIC (μg/mL) | MFC (μg/mL) |
|---|---|---|
| pta1 | 0.24 | 0.97 |
| pta2 | 0.48 | 1.5 |
| pta3 | 0.97 | 3.9 |
Case Study 2: Anticancer Activity
In another investigation, piperidine-based compounds were tested for their cytotoxic effects on leukemia cells. The results showed significant reductions in cell viability at concentrations as low as 0.5 μM, indicating strong potential for further development as anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
